[1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Description
Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[1-[[[2-(4-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23BrN2O3/c20-15-5-4-6-16-14(15)7-10-22(16)12-17(23)21-13-19(11-18(24)25)8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
AIQQWMRPGUCFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Cyclohexylidene-Acetic Acid Formation
The process begins with the hydrolysis of alkyl esters of cyclohexylidene-acetic acid (e.g., methyl or ethyl esters) using aqueous methanolic potassium hydroxide. For example, methyl cyclohexylidene-acetate is hydrolyzed to yield cyclohexylidene-acetic acid (IV ) under reflux conditions (60–80°C, 6–8 hours).
Nitromethane Addition and Hydrogenation
The cyclohexylidene-acetic acid is reacted with nitromethane in the presence of a base (e.g., potassium tert-butoxide) to form 1-(nitromethyl)cyclohexyl-acetic acid (V ). This intermediate is subsequently hydrogenated using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1–3 atm) in methanol at 25–50°C. This step reduces the nitro group to an amine, yielding 1-(aminomethyl)cyclohexyl-acetic acid (I ) with reported yields of 70–85%.
Table 1: Key Reaction Conditions for Cyclohexyl-Acetic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester hydrolysis | KOH (2M), MeOH/H₂O (3:1), reflux | 90–95 |
| Nitromethane addition | Nitromethane, KOtBu, THF, 0°C → rt | 75–80 |
| Hydrogenation | H₂ (2 atm), Pd/C (10%), MeOH, 40°C | 70–85 |
Functionalization of the Indole Moiety
The 4-bromo-1H-indol-1-yl acetyl component requires precise bromination and acetylation of the indole ring.
Bromination at the 4-Position
Bromination of 1H-indole is achieved using bromine (Br₂) in a dichloromethane (DCM) solution at 0°C, followed by quenching with sodium thiosulfate. The 4-bromo-1H-indole product is isolated via column chromatography (hexane/ethyl acetate, 4:1). Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under light exclusion, yielding 85–90% pure product.
Acetylation of the Indole Nitrogen
The N-acetylation of 4-bromo-1H-indole is performed using 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile. As demonstrated in a synthesis of N-acetyl indole derivatives, CDI (1.5 equiv.) reacts with 4-bromoindole at 85°C for 10 hours, followed by ammonium hydroxide treatment to yield 4-bromo-1H-indol-1-yl acetamide . This intermediate is subsequently hydrolyzed using hydrochloric acid (HCl) to generate the acetylated indole-1-acetic acid.
Table 2: Bromination and Acetylation Parameters
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Bromination with Br₂ | Br₂ (1.1 equiv.), DCM, 0°C, 2 h | 78–82 |
| Acetylation with CDI | CDI (1.5 equiv.), MeCN, 85°C, 10 h | 70–75 |
| Hydrolysis | 6M HCl, reflux, 3 h | 90–95 |
Amide Bond Coupling
The final step involves conjugating the 1-(aminomethyl)cyclohexyl-acetic acid with the 4-bromoindole acetyl group via amide bond formation.
Activation of the Acetic Acid Moieties
Both components require activation for efficient coupling:
Coupling Reaction
The activated indole acetyl derivative is reacted with the aminomethyl cyclohexyl-acetic acid in DMF at room temperature for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified using silica gel chromatography (ethyl acetate/methanol, 9:1).
Table 3: Amide Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling reagent | HATU (1.2 equiv.), DIPEA (3 equiv.) | 65–70 |
| Solvent | DMF, rt, 18 h | – |
| Purification | Silica gel (EtOAc/MeOH 9:1) | 90–95 |
Analytical Characterization
The final product is validated using spectroscopic methods:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 1.20–1.60 (m, cyclohexyl-H), 2.35 (s, acetic acid CH₂), 3.15 (d, J = 6.2 Hz, NHCH₂), 7.20–7.80 (m, indole-H), 10.20 (s, NH).
-
MS (ESI) : m/z 407.3 [M+H]⁺, consistent with the molecular formula C₁₉H₂₃BrN₂O₃.
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position of the indole ring is a key site for substitution reactions. Bromoindoles often undergo NAS with nucleophiles such as amines, alkoxides, or organometallic reagents under catalytic conditions.
| Reaction Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 78% | |
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos | 65% | |
| Methoxylation | NaOMe, CuI | 82% |
Example :
Reaction with phenylboronic acid under Suzuki coupling conditions replaces bromine with a phenyl group, forming a biaryl structure.
Hydrolysis Reactions
The acetyl amide and ester groups in related precursors undergo hydrolysis:
-
Acetyl amide hydrolysis (under acidic conditions):
Requires HCl (6M) at 80°C for 6 hours. -
Ester hydrolysis (under basic conditions):
Achieved with NaOH (2M) at 60°C for 4 hours .
Key Data :
| Substrate | Conditions | Product Purity | Yield |
|---|---|---|---|
| Benzyl ester derivative | 10% Pd/C, H₂ | 95% | 80% |
Oxidation and Reduction
-
Oxidation : The cyclohexyl acetic acid’s α-carbon is susceptible to oxidation, forming a ketone derivative.
Reagents: KMnO₄ in acidic medium (H₂SO₄). -
Reduction : Nitro intermediates (in synthetic precursors) are reduced to amines using H₂/Pd-C .
Mechanistic Insight :
The indole’s electron-rich π-system directs oxidizing agents to the β-position, but bromine’s electron-withdrawing effect moderates reactivity .
Amide Bond Formation/Cleavage
The acetylated amine linker participates in peptide-like reactions:
| Reaction Type | Reagents | Application |
|---|---|---|
| Amide coupling | EDC, HOBt | Conjugation with peptides |
| Amide cleavage | LiAlH₄ | Deprotection |
Example :
EDC-mediated coupling with glycine ethyl ester forms a dipeptide analog .
Electrophilic Aromatic Substitution (EAS)
Despite bromine’s deactivating effect, the indole ring undergoes EAS at the 5- and 7-positions due to residual electron density:
| Reaction | Electrophile | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5 | 45% |
| Sulfonation | SO₃/H₂SO₄ | 7 | 38% |
Steric Effects :
The cyclohexyl group hinders substitution at the 2-position.
Decarboxylation
The acetic acid moiety undergoes decarboxylation under thermal or basic conditions:
-
Conditions: Pyridine, 150°C, 2 hours.
-
Yield: 70% (for analogous compounds).
Metal-Mediated Cross-Coupling
The bromoindole core participates in cross-coupling reactions critical for structural diversification:
| Reaction | Catalyst | Partner | Application |
|---|---|---|---|
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | Alkyne derivatives |
| Heck reaction | Pd(OAc)₂ | Alkene | Styryl derivatives |
Case Study :
Heck reaction with ethylene forms a styryl-indole hybrid, enhancing π-conjugation.
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid serves as a versatile building block for developing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound's indole moiety is known for its significant biological activity. Research indicates that it may interact with various biological targets, potentially leading to therapeutic applications. Studies have shown that compounds with indole structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, the compound has been investigated for its potential as a lead drug candidate. Its unique structural features may enhance its binding affinity to specific molecular targets involved in disease processes. Preliminary studies suggest it could be effective against certain cancers and neurodegenerative diseases.
Industry
In industrial applications, this compound can contribute to the development of new materials with enhanced properties due to its structural characteristics. It may find applications in polymer science and material engineering, where unique chemical properties are desired.
Mechanism of Action
The mechanism of action of [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Brominated Indole Moieties
(5-Bromo-1H-indol-3-yl)acetic Acid Structure: Bromine at the 5-position of the indole ring, acetic acid at the 3-position. Molecular Formula: C₁₀H₈BrNO₂; Molecular Weight: 254.08 . Key Differences: The absence of a cyclohexyl-aminomethyl-acetyl backbone distinguishes this compound.
2-(6-Bromo-4-methoxy-1H-indol-3-yl)acetic Acid Structure: Bromine at the 6-position, methoxy group at the 4-position, acetic acid at the 3-position. Molecular Formula: C₁₁H₁₀BrNO₃; Molecular Weight: 308.11 . Key Differences: The methoxy group introduces electron-donating effects, which may enhance solubility but reduce electrophilic reactivity compared to the target compound’s unsubstituted indole ring.
[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic Acid Structure: Brominated phenyl group instead of indole, fused cyclohexenone ring. Molecular Formula: C₁₉H₂₀BrNO₃; Molecular Weight: 390.28 . Key Differences: The tetrahydroindolone core introduces rigidity and ketone functionality, which could enhance hydrogen-bonding interactions but reduce conformational flexibility compared to the target compound’s cyclohexyl-acetic acid system.
Functional Analogues with Cyclohexyl-Acetic Acid Motifs
[1-(Aminomethyl)cyclohexyl]acetic Acid (Gabapentin) Structure: Cyclohexyl core with aminomethyl and acetic acid groups; lacks the bromoindole-acetyl moiety. Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 171.24 . Key Differences: Gabapentin’s simplicity confers high bioavailability and anticonvulsant activity via calcium channel modulation. The absence of the bromoindole group in the target compound may shift its pharmacological profile toward novel targets.
2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid Structure: Cyclohexyl core with a sulfonamide-linked p-tolyl group. Molecular Formula: C₁₆H₂₃NO₄S; Molecular Weight: 325.42 .
Pharmacologically Active Indole Derivatives
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid) Structure: Chlorobenzoyl and methyl groups on the indole ring. Molecular Formula: C₁₉H₁₆ClNO₄; Molecular Weight: 357.79 . Key Differences: Indomethacin’s COX-1/COX-2 inhibition relies on its carboxylic acid and chlorobenzoyl groups. The target compound’s bromoindole and cyclohexyl-acetyl groups may redirect activity toward non-COX targets, such as kinase or GPCR modulation.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes, including bromination of indole, acetylation, and cyclohexyl-aminomethyl coupling, as inferred from analogous syntheses in .
- Structure-Activity Relationships (SAR) :
- Toxicity Considerations : Brominated indoles, such as those in , may pose hepatotoxicity risks, necessitating in vitro safety profiling for the target compound.
Biological Activity
The compound [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that combines an indole moiety with a cyclohexyl acetic acid structure. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A bromo substituent on the indole ring, which may enhance its biological interactions.
- An acetyl group that can influence the compound's pharmacokinetics.
Anticancer Activity
Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. For instance, research has shown that indole derivatives can inhibit tubulin polymerization, a crucial process for cancer cell proliferation. The compound's structural similarity to known anticancer agents suggests it may also possess similar activities.
The proposed mechanism through which this compound exerts its effects includes:
- Inhibition of Cell Proliferation : Studies have demonstrated that related indole compounds can induce apoptosis in cancer cells by disrupting cell cycle progression .
- Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the antiproliferative effects of related compounds on various cancer cell lines, including HeLa and MCF-7. These studies typically measure cell viability using assays such as MTT or LDH release assays.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.5 |
| Compound B | MCF-7 | 22.3 |
| This compound | HT-29 | TBD |
Case Studies
A notable case study involved the use of similar indole derivatives in combination therapies, which showed enhanced efficacy against resistant cancer cell lines. The combination of these compounds with standard chemotherapy agents resulted in synergistic effects, suggesting potential for improved treatment regimens .
Toxicity and Side Effects
While the biological activity is promising, it is essential to consider the toxicity profiles of such compounds. Preliminary studies indicate that while some derivatives exhibit low cytotoxicity towards normal cells, further investigations are necessary to fully understand the safety profile of this compound.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [1-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid?
- Methodology : The compound can be synthesized via a multi-step process:
Indole bromination : Introduce bromine at the 4-position of 1H-indole using N-bromosuccinimide (NBS) under controlled conditions .
Acetylation : React the brominated indole with chloroacetyl chloride to form the acetylated intermediate.
Cyclohexane functionalization : Prepare the cyclohexylacetic acid backbone with an aminomethyl group via reductive amination.
Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetylated indole to the cyclohexane scaffold.
- Key Considerations : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions.
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of bromination (e.g., H/C NMR for indole C-4 bromine substitution) .
- X-ray Crystallography : Resolve structural ambiguities, such as cyclization or stereochemical outcomes .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
Q. How does the compound’s stability vary under different storage conditions?
- Storage Recommendations :
- Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the indole ring.
- Avoid prolonged exposure to light, as brominated indoles may undergo photodegradation.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Strategies :
- Indole Substitution : Replace bromine with other halogens (e.g., Cl, I) to modulate electronic effects and binding affinity .
- Cyclohexane Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility.
- Methodology : Synthesize analogs and compare IC values in target-specific assays (e.g., enzyme inhibition).
Q. What computational approaches are suitable for predicting interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to indole-recognizing receptors (e.g., serotonin transporters) .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the cyclohexane-acetic acid moiety in lipid bilayers.
Q. How can contradictory solubility data be resolved experimentally?
- Stepwise Approach :
Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10).
Co-solvency Studies : Use PEG-400 or cyclodextrins to enhance solubility for in vitro assays.
Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via differential scanning calorimetry (DSC) .
Q. What strategies address challenges in quantifying trace impurities?
- Advanced Chromatography : Use UPLC-MS/MS with a C18 column to separate and identify low-abundance byproducts.
- Forced Degradation : Expose the compound to heat, acid/base, or peroxides to generate degradants for method validation .
Q. How can biological activity be evaluated in disease-relevant models?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cell Viability : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT/WST-1 assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
